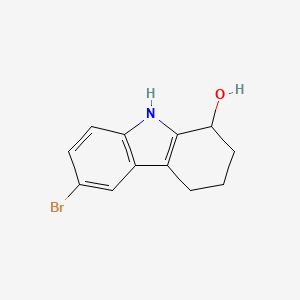

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol

CAS No.: 309741-11-5

Cat. No.: VC4258516

Molecular Formula: C12H12BrNO

Molecular Weight: 266.138

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 309741-11-5 |

|---|---|

| Molecular Formula | C12H12BrNO |

| Molecular Weight | 266.138 |

| IUPAC Name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol |

| Standard InChI | InChI=1S/C12H12BrNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,11,14-15H,1-3H2 |

| Standard InChI Key | ODJMJEOJZGQCCD-UHFFFAOYSA-N |

| SMILES | C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol (CAS: 309741-11-5) is a brominated carbazole derivative with the molecular formula and a molecular weight of 266.13 g/mol . Its IUPAC name derives from the carbazole backbone, where a hydroxyl group (-OH) occupies position 1, and a bromine atom is substituted at position 6. The tetrahydro designation indicates partial saturation of the carbazole’s aromatic rings, specifically the reduction of the pyrrole and one benzene ring .

Crystallographic and Conformational Analysis

X-ray crystallographic studies of analogous bromocarbazoles, such as 6-bromo-2,3,4,9-tetrahydro-1H-carbazole, reveal a monoclinic crystal system with space group and unit cell parameters , , , and . The bromine atom’s van der Waals radius influences packing efficiency, fostering intermolecular halogen bonds that stabilize the lattice .

Synthetic Methodologies

Reduction of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

The most common synthesis involves the sodium borohydride ()-mediated reduction of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one in methanol. This method achieves moderate yields (50%) under ambient conditions :

| Yield | Reaction Conditions | Key Steps |

|---|---|---|

| 50% | , MeOH, 1 h, rt | Reduction of ketone to secondary alcohol |

Post-reaction purification via flash chromatography (5–30% ethyl acetate/hexanes) isolates the product as a light brown solid . Nuclear magnetic resonance (NMR) confirms successful reduction, with the hydroxyl proton resonating at (DMSO-) .

Alternative Bromination Strategies

Bromination of 2,3,4,9-tetrahydro-1H-carbazol-1-ol using elemental bromine () in acetic acid or chloroform introduces the bromine atom at position 6. This electrophilic aromatic substitution proceeds via a bromonium ion intermediate, favored by the electron-rich carbazole system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

(DMSO-): Key signals include aromatic protons at , , and , alongside the hydroxyl proton at .

-

: Carbons adjacent to electronegative groups (e.g., C-Br, C-OH) exhibit deshielding, with the brominated carbon resonating near .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at , consistent with the molecular formula . Isotopic patterns (1:1 ratio for and ) further confirm bromine incorporation .

Reactivity and Functionalization

Hydroxyl Group Transformations

The secondary alcohol moiety undergoes nucleophilic substitution or oxidation. For instance, treatment with cumyl amine in the presence of -toluenesulfonic acid yields 6-bromo-N-(1-methyl-1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine, demonstrating utility in pharmaceutical derivatization .

Bromine as a Directing Group

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups, enhancing molecular diversity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume